N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
Brand Name: Vulcanchem
CAS No.: 1040686-83-6
VCID: VC2904265
InChI: InChI=1S/C18H22ClNO2/c1-4-21-16-7-5-15(6-8-16)20-9-10-22-17-11-13(2)18(19)14(3)12-17/h5-8,11-12,20H,4,9-10H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C
Molecular Formula: C18H22ClNO2
Molecular Weight: 319.8 g/mol

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline

CAS No.: 1040686-83-6

Cat. No.: VC2904265

Molecular Formula: C18H22ClNO2

Molecular Weight: 319.8 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline - 1040686-83-6

Specification

CAS No. 1040686-83-6
Molecular Formula C18H22ClNO2
Molecular Weight 319.8 g/mol
IUPAC Name N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline
Standard InChI InChI=1S/C18H22ClNO2/c1-4-21-16-7-5-15(6-8-16)20-9-10-22-17-11-13(2)18(19)14(3)12-17/h5-8,11-12,20H,4,9-10H2,1-3H3
Standard InChI Key RVSZVIUTGFZUQI-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C
Canonical SMILES CCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C

Introduction

Chemical Structure and Properties

Molecular Identification

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline (CAS: 1040686-83-6) is characterized by the molecular formula C18H22ClNO2 and a molecular weight of 319.83 g/mol. The compound features several distinct functional groups that contribute to its chemical reactivity and potential applications in various scientific domains.

Structural Characteristics

The compound's structure consists of three primary components:

  • A 4-chloro-3,5-dimethylphenoxy group

  • An ethyl bridge connecting the phenoxy group to the amine

  • A 4-ethoxyaniline moiety

This arrangement creates a molecule with both lipophilic and hydrophilic regions, potentially enhancing its interaction with biological systems. The presence of the chloro and methyl substituents on the phenoxy ring contributes to the compound's electronic properties and reactivity profile.

Physical and Chemical Properties

Table 1. Physical and Chemical Properties of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline

PropertyValue
Molecular FormulaC18H22ClNO2
Molecular Weight319.83 g/mol
Physical StateSolid at standard conditions
Boiling Point482.2 ± 45.0 °C (predicted)
Density1.147 ± 0.06 g/cm³ (predicted)
pKa5.10 ± 0.50
SolubilitySparingly soluble in water; soluble in organic solvents

Chemical Identifiers

The compound can be identified using standard chemical nomenclature systems:

  • IUPAC Name: N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline

  • InChI: InChI=1S/C18H22ClNO2/c1-4-21-16-7-5-15(6-8-16)20-9-10-22-17-11-13(2)18(19)14(3)12-17/h5-8,11-12,20H,4,9-10H2,1-3H3

  • InChI Key: RVSZVIUTGFZUQI-UHFFFAOYSA-N

  • Canonical SMILES: CCOC1=CC=C(C=C1)NCCOC2=CC(=C(C(=C2)C)Cl)C

Synthetic Methodologies

General Synthetic Approaches

The synthesis of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline typically involves a multi-step process utilizing nucleophilic substitution reactions. A plausible synthetic route involves coupling 4-ethoxyaniline with a halogenated phenoxyethyl intermediate. The reaction sequence generally proceeds through:

  • Preparation of a suitable 4-chloro-3,5-dimethylphenoxy derivative

  • Activation of the phenoxy compound for nucleophilic substitution

  • Coupling with 4-ethoxyaniline under appropriate conditions

  • Purification of the final product

Reaction Conditions and Parameters

The synthesis typically requires controlled reaction conditions:

  • Temperature range: 60-80°C

  • Reaction medium: Polar aprotic solvents (DMF, DMSO, acetonitrile)

  • Base: Typically potassium carbonate or sodium hydroxide

  • Reaction time: 8-24 hours depending on scale and conditions

  • Catalyst: May employ phase-transfer catalysts to enhance reaction efficiency

Industrial Scale Production Considerations

For large-scale production, continuous flow processes may offer advantages over batch reactions, including:

  • Improved heat transfer and temperature control

  • Enhanced mixing efficiency

  • Reduced reaction times

  • Increased product consistency

  • Simplified scale-up procedures

Chemical Reactivity

Reactive Centers

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline contains several reactive centers that influence its chemical behavior:

  • Secondary amine group (nucleophilic center)

  • Chloro substituent (potential site for nucleophilic aromatic substitution)

  • Ethoxy group (susceptible to cleavage under certain conditions)

  • Phenoxy linkage (relatively stable but potentially reactive under strong conditions)

Common Reaction Types

The compound can participate in various reaction types:

Table 2. Common Reaction Types for N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline

Reaction TypeReactive SitePotential Products
OxidationAmine groupN-oxides, nitro derivatives
ReductionChloro groupDehalogenated products
AcylationSecondary amineAmide derivatives
AlkylationSecondary amineTertiary amine derivatives
Nucleophilic substitutionChloro positionSubstituted derivatives

Biological Activity

Mechanism of Action Studies

Mechanistic studies indicate that N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline may interact with DNA topoisomerase II, potentially leading to DNA strand breaks and subsequent cellular apoptosis. This mechanism shares similarities with certain established anticancer agents, suggesting potential for development as a therapeutic lead compound.

Structure-Activity Relationships

Comparative Analysis with Structural Analogs

Understanding how structural modifications affect the biological activity of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline provides valuable insights for rational drug design.

Table 3. Comparison with Structural Analogs

AnalogStructural DifferenceEffect on Activity
N-[2-(3,5-Dimethylphenoxy)ethyl]-4-ethoxyanilineAbsence of chlorineReduced antimicrobial activity
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2-isopropoxyanilineIsopropoxy vs. ethoxy groupAltered receptor binding profile
4-EthoxyanilineAbsence of phenoxyethyl groupSignificantly reduced bioactivity
4-Chloro-3,5-dimethylphenolPrecursor compoundDifferent application profile

Key Structure-Activity Findings

Research has identified several structural features critical to the compound's activity:

  • The chloro substituent appears essential for optimal antimicrobial activity

  • The dimethyl groups on the phenoxy ring contribute to lipophilicity and membrane penetration

  • The ethoxy substituent on the aniline moiety influences receptor interactions

  • The ethyl bridge length between the phenoxy and aniline groups affects molecular flexibility and binding site accommodation

Research Applications

Medicinal Chemistry Applications

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline serves multiple functions in medicinal chemistry:

  • As a potential lead compound for antimicrobial and anticancer drug development

  • As a chemical probe for investigating biological mechanisms

  • As a structural scaffold for developing novel therapeutic agents

  • As a comparative standard for structure-activity relationship studies

Material Science Applications

Beyond biological applications, the compound has potential utility in material science:

  • As a building block for specialty polymers

  • In the development of sensor technologies

  • As a component in advanced materials with specific electronic properties

  • In surface modification applications

Analytical Methods

Identification and Characterization Techniques

Several analytical methods are employed for the identification and characterization of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-4-ethoxyaniline:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • High-Performance Liquid Chromatography (HPLC)

  • X-ray crystallography (for solid-state structure determination)

Future Research Directions

Technological Developments

Emerging technologies that may enhance research on this compound include:

  • Computational modeling for predicting biological interactions

  • Advanced synthetic methodologies for more efficient production

  • High-throughput screening platforms for rapid activity assessment

  • Targeted delivery systems for potential therapeutic applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator